

Unveiling Tesirine Intermediate-1: A Technical NMR Data Guide

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Compound of Interest

Compound Name: *Tesirine intermediate-1*

Cat. No.: *B8262525*

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A comprehensive technical guide detailing the Nuclear Magnetic Resonance (NMR) data of a key precursor in the synthesis of the potent antibody-drug conjugate (ADC) payload, Tesirine, is now available. This guide, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of "**Tesirine intermediate-1**," identified as 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde.

The synthesis of Tesirine, a pyrrolobenzodiazepine (PBD) dimer, involves a multi-step process, with 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde serving as a foundational building block.^[1] A thorough understanding of the structural characteristics of this intermediate is crucial for process optimization and quality control in the manufacturing of Tesirine-based ADCs.

Spectroscopic Data Summary

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **Tesirine intermediate-1**, providing a clear and concise reference for researchers.

Table 1: ^1H NMR Data for **Tesirine Intermediate-1** (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.40	s	1H	CHO
7.64	d, J = 8.8 Hz	1H	Ar-H
7.45 - 7.30	m	5H	Ar-H (Bn)
7.25	d, J = 8.8 Hz	1H	Ar-H
5.31	s	2H	OCH ₂ Ph
3.96	s	3H	OCH ₃

Table 2: ¹³C NMR Data for **Tesirine Intermediate-1** (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde)

Chemical Shift (δ) ppm	Assignment
188.5	CHO
155.0	Ar-C
152.9	Ar-C
141.0	Ar-C
135.8	Ar-C (Bn)
128.8	Ar-C (Bn)
128.6	Ar-C (Bn)
127.4	Ar-C (Bn)
126.9	Ar-C
111.8	Ar-C
71.5	OCH ₂ Ph
56.6	OCH ₃

Experimental Protocol

Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (**Tesirine Intermediate-1**)

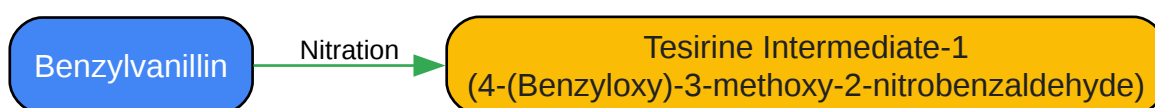
To a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (benzylvanillin) in a suitable solvent, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature, typically below 15°C. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is achieved through recrystallization or column chromatography to afford 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a solid.

NMR Spectroscopy

The NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Workflow of Tesirine Synthesis Initiation

The following diagram illustrates the initial step in the synthesis of the Tesirine core structure, highlighting the formation of Intermediate-1.



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Caption: Formation of **Tesirine Intermediate-1**.

This technical guide provides essential NMR data and a general experimental framework for "**Tesirine intermediate-1**." For more detailed experimental procedures and graphical NMR spectra, readers are encouraged to consult the supporting information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[2]

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References

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